molecular formula C16H20N2O5 B10965065 Dimethyl 2-[(pyrrolidin-1-ylacetyl)amino]benzene-1,4-dicarboxylate

Dimethyl 2-[(pyrrolidin-1-ylacetyl)amino]benzene-1,4-dicarboxylate

Cat. No.: B10965065
M. Wt: 320.34 g/mol
InChI Key: CZLQFLJAHWKXRE-UHFFFAOYSA-N
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Description

Dimethyl 2-{[2-(1-pyrrolidinyl)acetyl]amino}terephthalate: is a complex organic compound that features a terephthalate core with a pyrrolidinylacetylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-{[2-(1-pyrrolidinyl)acetyl]amino}terephthalate typically involves the following steps:

    Formation of the Pyrrolidinylacetyl Intermediate: This step involves the reaction of pyrrolidine with acetic anhydride to form 1-pyrrolidinylacetyl.

    Coupling with Terephthalate: The intermediate is then coupled with dimethyl terephthalate under specific conditions, often involving a catalyst and a solvent such as dichloromethane.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-{[2-(1-pyrrolidinyl)acetyl]amino}terephthalate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Dimethyl 2-{[2-(1-pyrrolidinyl)acetyl]amino}terephthalate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of dimethyl 2-{[2-(1-pyrrolidinyl)acetyl]amino}terephthalate involves its interaction with specific molecular targets. The pyrrolidinylacetyl group can interact with enzymes or receptors, potentially inhibiting or activating their functions. The terephthalate core can also play a role in stabilizing the compound’s structure and enhancing its binding affinity.

Comparison with Similar Compounds

    Dimethyl terephthalate: A simpler compound with similar core structure but lacking the pyrrolidinylacetyl group.

    N-(2-pyrrolidinylmethyl)terephthalamide: A compound with a similar substituent but different overall structure.

Uniqueness: Dimethyl 2-{[2-(1-pyrrolidinyl)acetyl]amino}terephthalate is unique due to the presence of both the pyrrolidinylacetyl group and the terephthalate core. This combination imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

dimethyl 2-[(2-pyrrolidin-1-ylacetyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C16H20N2O5/c1-22-15(20)11-5-6-12(16(21)23-2)13(9-11)17-14(19)10-18-7-3-4-8-18/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,17,19)

InChI Key

CZLQFLJAHWKXRE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN2CCCC2

Origin of Product

United States

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